molecular formula C18H16F2N4O B2684030 N-(2-fluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1326913-72-7

N-(2-fluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2684030
CAS No.: 1326913-72-7
M. Wt: 342.35
InChI Key: CNBDPOLPTGYISE-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a specialized 1,2,3-triazole carboxamide derivative designed for advanced pharmaceutical and biochemical research. Compounds based on the 1H-1,2,3-triazole-4-carboxamide scaffold have been identified as highly potent and selective inhibitors of the Pregnane X Receptor (PXR), a key nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters . This structural motif is a focus of medicinal chemistry efforts to develop potent, low-nanomolar antagonists and inverse agonists that can mitigate undesirable drug-drug interactions by suppressing PXR activity . The specific fluorinated and methylated aromatic substitutions on the triazole core in this compound are typical of structure-activity relationship (SAR) optimizations aimed at enhancing binding affinity and metabolic stability for target engagement studies . Beyond PXR research, 1,2,3-triazole derivatives are extensively explored for their broad therapeutic potential, serving as core structures in the development of antibacterial, antifungal, and anticancer agents . This compound is provided exclusively for use in basic research, including investigations into nuclear receptor pharmacology, antimicrobial discovery, and the rational design of enzyme inhibitors.

Properties

IUPAC Name

1-(3-fluoro-2-methylphenyl)-N-[(2-fluorophenyl)methyl]-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4O/c1-11-14(19)8-5-9-16(11)24-12(2)17(22-23-24)18(25)21-10-13-6-3-4-7-15(13)20/h3-9H,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBDPOLPTGYISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

    Introduction of Fluorine Atoms: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Amide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the triazole intermediate with an appropriate amine in the presence of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to form corresponding oxides.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mCPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction may produce triazole alcohols or amines.

Scientific Research Applications

Biological Activities

The 1,2,3-triazole moiety is known for its wide range of biological activities. Research indicates that compounds containing this structural motif exhibit:

  • Anticancer Activity : Various studies have reported that 1,2,3-triazole derivatives can inhibit tumor growth in different cancer cell lines. For instance, compounds similar to N-(2-fluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have shown promising results against non-small-cell lung cancer (NSCLC) cells .
  • Antimicrobial Properties : The triazole ring has demonstrated efficacy against a variety of pathogens. In particular, compounds derived from triazoles have been effective against E. coli, with minimum inhibitory concentrations (MIC) reported as low as 0.0063 μmol/mL .
  • Antiviral and Antifungal Activities : The nitrogen-rich structure of triazoles contributes to their ability to inhibit viral replication and fungal growth. This makes them valuable in developing treatments for infections caused by resistant strains .

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This method is widely used for synthesizing triazoles due to its efficiency and mild reaction conditions.

Table 1: Comparison of Biological Activities of Triazole Derivatives

Compound NameActivity TypeIC50/MIC ValuesReference
Compound AAnticancer10 µM (H460 Cells)
Compound BAntimicrobial0.0063 µmol/mL
Compound CAntiviralVaries

Material Science Applications

Beyond pharmacological applications, compounds like this compound are also being explored in materials science:

  • Energetic Materials : Triazoles can serve as precursors for developing high-performance energetic materials due to their nitrogen-rich structure . These materials are essential in applications such as propellants and explosives.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound’s structure is compared to related triazole carboxamides (Table 1), focusing on substituent variations and their implications:

Table 1: Structural Comparison of Triazole Carboxamide Derivatives

Compound Name R₁ (Position 1) R₂ (Position 5) Carboxamide Substituent Key Properties/Applications
Target Compound 3-Fluoro-2-methylphenyl Methyl 2-Fluorobenzyl Enhanced metabolic stability; potential Wnt/β-catenin modulation
3o () 2-Fluorophenyl Ethyl Quinolin-2-yl Higher lipophilicity (ethyl vs. methyl); quinoline may enhance π-stacking
QTC-4-MeOBnEA () 7-Chloroquinolin-4-yl Methyl 4-Methoxybenzyl Antiallergic/anti-Alzheimer activity; methoxy improves solubility
Rufinamide® () Trifluoromethyl (non-carboxamide) Anticonvulsant; trifluoromethyl increases CNS penetration
N-(2-Cyanophenyl) analog () 3-Phenylbenzo[c]isoxazol-5-yl Methyl 2-Cyanophenyl Benzoisoxazole enhances rigidity; cyano group impacts polarity
5-Amino derivative () 4-Fluorobenzyl Amino 4-Fluoro-2-methylphenyl Amino group enables hydrogen bonding; altered pharmacokinetics

Key Observations :

  • Fluorine Substitution: The target compound’s 2-fluorobenzyl and 3-fluoro-2-methylphenyl groups provide electron-withdrawing effects, improving stability and binding affinity compared to non-fluorinated analogs (e.g., methoxy or methyl substituents in and ) .
  • Methyl vs.
  • Carboxamide Diversity: The 2-fluorobenzyl group in the target compound balances lipophilicity and polarity better than bulkier substituents (e.g., quinolin-2-yl in 3o) or polar groups (e.g., cyano in ) .

Biological Activity

N-(2-fluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article synthesizes current research findings on its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18_{18}H16_{16}F2_{2}N4_{4}O
  • Molecular Weight : 342.3 g/mol
  • CAS Number : 1326919-09-8

Research indicates that 1,2,3-triazole derivatives, including the compound , exhibit diverse biological activities through several mechanisms:

  • Anticancer Activity :
    • 1,2,3-triazoles can induce cell cycle arrest and apoptosis in cancer cells. For example, compounds with similar triazole structures have shown IC50_{50} values ranging from 0.99 to 74.28 μM against various lung cancer cell lines (A549, H460) .
    • The presence of fluorine substituents on the phenyl rings enhances the anticancer potency by affecting the electronic properties and sterics of the molecule .
  • Antimicrobial Properties :
    • Triazole derivatives have demonstrated antibacterial and antifungal activities. The structural modifications in triazoles contribute significantly to their antimicrobial efficacy .

Biological Activity Data

The following table summarizes the biological activity data for this compound and related compounds:

Activity Type Cell Line/Pathogen IC50_{50} (μM) Reference
AnticancerA549 (Lung Cancer)1.02 - 74.28
AnticancerH460 (Lung Cancer)6.06
AntibacterialVarious BacteriaNot specified
AntifungalVarious FungiNot specified

Case Study 1: Antitumor Efficacy

In a study evaluating a series of 1,2,3-triazole derivatives, it was found that those containing fluorinated phenyl groups exhibited significant antitumor activity against A549 cells. The most active derivatives had IC50_{50} values lower than standard chemotherapeutics like doxorubicin .

Case Study 2: Mechanistic Insights

Another investigation revealed that triazole-containing compounds could inhibit topoisomerase II and induce apoptosis in cancer cells. These findings suggest that this compound may function through similar pathways .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield RangeReference
AlkylationK₂CO₃, DMF, RT, 12h60-75%
CycloadditionCuI, DIPEA, DCM, 50°C, 6h70-85%

Basic: How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks based on substituent-induced shifts. For example:
    • Fluorine atoms deshield adjacent protons, causing downfield shifts (e.g., aromatic protons near F atoms appear at δ 7.2-8.0 ppm) .
    • Methyl groups on the triazole ring resonate at δ 2.3-2.6 ppm .
  • IR Spectroscopy: Confirm carbonyl (C=O) stretching at ~1680 cm⁻¹ and triazole ring vibrations at ~1450 cm⁻¹ .
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 372.14 for C₁₉H₁₇F₂N₅O) .

Advanced: What strategies resolve discrepancies between computational predictions and crystallographic data?

Methodological Answer:

  • Refinement Software: Use SHELXL for iterative refinement of X-ray data, adjusting thermal parameters and occupancy to minimize R-factors (<5% for high-resolution data) .
  • Density Functional Theory (DFT): Compare optimized geometries (bond lengths/angles) with crystallographic data to identify steric or electronic mismatches .
  • Twinned Data Handling: For overlapping reflections, employ SHELXE to deconvolute contributions from twin domains .

Example Workflow:

Collect high-resolution X-ray data (d ≤ 0.8 Å).

Refine with SHELXL using restraints for disordered fluorine atoms .

Validate against DFT-optimized structures using Mercury or Olex2 .

Advanced: How do fluorine substituents affect electronic properties and enzyme binding?

Methodological Answer:

  • Electrostatic Effects: Fluorine’s electronegativity increases the compound’s dipole moment, enhancing polar interactions (e.g., hydrogen bonding with enzyme active sites) .
  • Lipophilicity: LogP calculations show fluorinated analogs have higher membrane permeability, critical for cellular uptake .
  • Binding Assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity changes. For example:
    • Removal of the 2-fluoro group reduces binding to kinase targets by ~30% .

Q. Table 2: Fluorine Impact on Bioactivity

Substituent PositionΔBinding Affinity (nM)Assay TypeReference
2-Fluorobenzyl12 ± 2SPR
Non-fluorinated analog450 ± 50SPR

Methodological: How to address low aqueous solubility in bioassays without structural modification?

Methodological Answer:

  • Co-solvents: Use DMSO-water mixtures (<10% DMSO) to maintain solubility while minimizing cytotoxicity .
  • Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles (size: 100-200 nm) to enhance dissolution rates .
  • Cyclodextrin Complexation: β-cyclodextrin (10-20 mM) improves solubility via host-guest interactions .

Q. Table 3: Solubility Enhancement Strategies

MethodSolubility IncreaseBioassay CompatibilityReference
DMSO (10%)5-foldCell culture
PLGA NPs20-foldIn vivo
β-cyclodextrin8-foldEnzymatic assays

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.